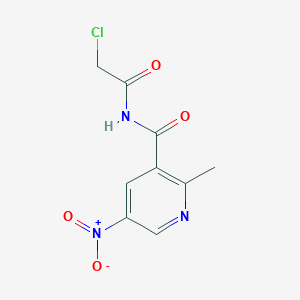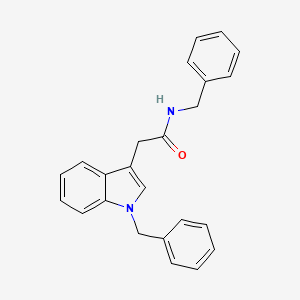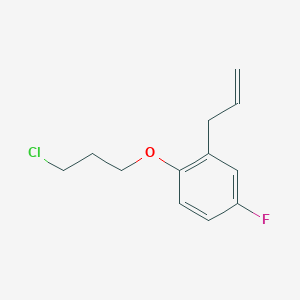
p-Biphenyldiol, tetrabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Biphenyldiol, tetrabromo-: is a chemical compound known for its significant role in various biological and chemical processes. It is also referred to as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol. This compound is particularly notable for its algicidal properties, meaning it can inhibit or kill algae, making it a valuable tool in marine biology and environmental science .
Métodos De Preparación
The synthesis of p-Biphenyldiol, tetrabromo- involves several steps. One common method includes the bromination of biphenyldiol. The process typically involves the use of bromine as a reagent under controlled conditions to ensure the selective bromination at the desired positions on the biphenyldiol molecule . The reaction conditions often require a solvent like chloroform and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale bromination processes with stringent controls to ensure purity and yield .
Análisis De Reacciones Químicas
p-Biphenyldiol, tetrabromo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common reagents and conditions used in these reactions include solvents like chloroform, catalysts, and specific temperature and pressure conditions to optimize the reaction. The major products formed from these reactions depend on the specific reagents and conditions used but often include various brominated derivatives of biphenyldiol .
Aplicaciones Científicas De Investigación
p-Biphenyldiol, tetrabromo- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce brominated organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Mecanismo De Acción
The primary mechanism by which p-Biphenyldiol, tetrabromo- exerts its effects is through the inhibition of plastoquinone synthesis in algae. Plastoquinone is a crucial component in the electron transport chain of photosynthesis. By inhibiting its synthesis, p-Biphenyldiol, tetrabromo- disrupts the photosynthetic process, leading to the death or inhibition of algae . This effect cascades to other key metabolic processes, making it a potent algicidal agent .
Comparación Con Compuestos Similares
p-Biphenyldiol, tetrabromo- can be compared with other brominated biphenyl compounds, such as:
Hexabromo-2,2’-bipyrrole: Another brominated compound with similar algicidal properties.
Pentabromopseudilin: A hybrid bromophenol-bromopyrrole compound with notable biological activity.
The uniqueness of p-Biphenyldiol, tetrabromo- lies in its specific inhibition of plastoquinone synthesis, which is not a common mechanism among similar compounds .
Propiedades
Número CAS |
958799-31-0 |
|---|---|
Fórmula molecular |
C12H6Br4O2 |
Peso molecular |
501.79 g/mol |
Nombre IUPAC |
2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
Clave InChI |
VCPOGIZHOKSLGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)Br)O)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


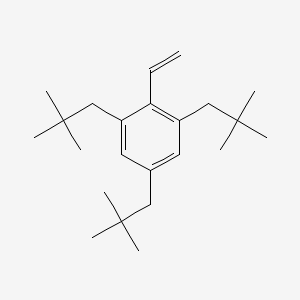
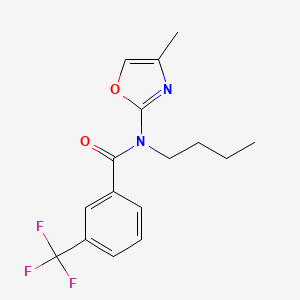

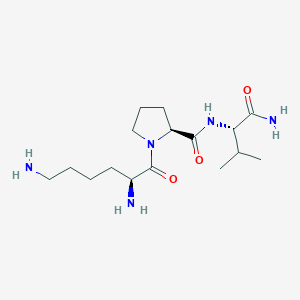
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
